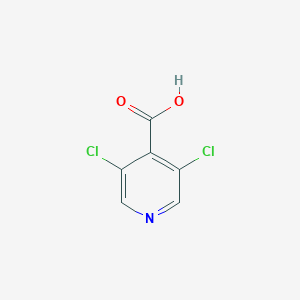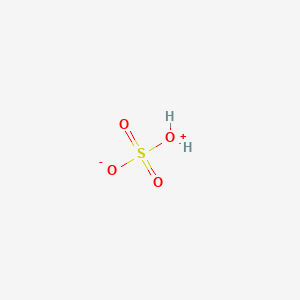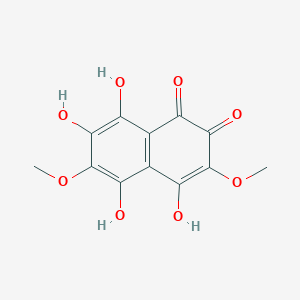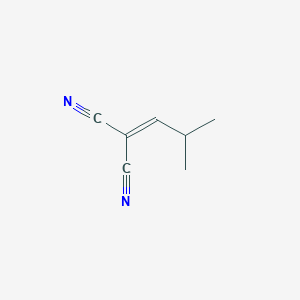
H-Leu-Asn-OH
Vue d'ensemble
Description
Leucyl-asparagine is a dipeptide composed of the amino acids leucine and asparagine, linked by a peptide bond. This compound is a part of the broader class of dipeptides, which are molecules formed by the condensation of two amino acids. Leucyl-asparagine is known for its role as a metabolite in various biological processes .
Applications De Recherche Scientifique
Leucyl-asparagine has several applications in scientific research:
Analyse Biochimique
Biochemical Properties
H-Leu-Asn-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Cellular Effects
The cellular effects of this compound are not well-studied. Related peptides have been shown to have significant effects on cellular processes. For instance, antioxidant peptides have been shown to effectively quench free radicals and inhibit polyunsaturated fatty acid peroxidation in a linoleic acid emulsion system . They also significantly scavenge cellular radicals and enhance the viability of tert-butyl hydroperoxide-induced cytotoxicity .
Molecular Mechanism
It is known that peptides can interact with various biomolecules and exert their effects at the molecular level . For example, they can bind to specific receptors, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related peptides have been shown to have time-dependent effects. For instance, antioxidant peptides from bigeye tuna dark muscle were found to have time-dependent antioxidant activities .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Related peptides have been shown to have dosage-dependent effects. For instance, antioxidant peptides have been shown to have dosage-dependent antioxidant activities .
Metabolic Pathways
Leucine, one of the constituent amino acids of this compound, is known to play a key role in protein and energy metabolism . It promotes energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leucyl-asparagine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction typically employs coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: In an industrial setting, leucyl-asparagine can be produced using automated peptide synthesizers, which streamline the synthesis process and allow for the large-scale production of peptides. The use of protective groups to shield reactive functional groups during synthesis is crucial to ensure the correct sequence and structure of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: Leucyl-asparagine can undergo various chemical reactions, including:
Oxidation and Reduction: The amino acid residues within leucyl-asparagine can participate in oxidation and reduction reactions, although these are less common for dipeptides compared to larger peptides and proteins.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although care must be taken to avoid over-oxidation.
Major Products:
Hydrolysis: Leucine and asparagine.
Oxidation: Oxidized forms of leucine and asparagine.
Mécanisme D'action
Leucyl-asparagine exerts its effects primarily through its role as a metabolite. It can be incorporated into proteins and peptides, influencing their structure and function. The peptide bond formation and cleavage are central to its biological activity. The molecular targets and pathways involved include various enzymes that catalyze peptide bond formation and hydrolysis .
Comparaison Avec Des Composés Similaires
Leucyl-valine: Another dipeptide composed of leucine and valine, known for its antimicrobial and antimalarial properties.
Leucyl-glycine: A dipeptide with leucine and glycine, often studied for its role in protein synthesis and metabolism.
Uniqueness: Leucyl-asparagine is unique due to the presence of asparagine, which can undergo specific reactions such as deamidation and peptide bond cleavage at the C-terminal side. This makes it a valuable compound for studying post-translational modifications and protein stability .
Propriétés
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTRLIITQPXHBJ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Leu-Asn exhibit its biological activity?
A1: Leu-Asn demonstrates biological activity primarily through its interaction with specific enzymes. For example, it acts as a competitive inhibitor of β-secretase, an enzyme involved in the production of β-amyloid (Aβ) peptides. [] This inhibition effectively reduces Aβ production, offering potential therapeutic benefits for Alzheimer's disease. []
Q2: What are the downstream effects of Leu-Asn's interaction with its targets?
A2: The downstream effects of Leu-Asn depend on the specific target and context. In the case of β-secretase inhibition, reduced Aβ production may contribute to neuroprotection and potentially slow down the progression of Alzheimer's disease. []
Q3: What is the molecular formula and weight of Leu-Asn?
A3: The molecular formula of Leu-Asn is C10H19N3O4. Its molecular weight is 245.28 g/mol.
Q4: Is there any spectroscopic data available for Leu-Asn?
A4: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) have been employed to study Leu-Asn-containing peptides. For instance, NMR studies on insect adipokinetic hormones, which share structural similarities with Leu-Asn, have provided insights into their solution conformations and dynamics. []
Q5: How does Leu-Asn perform under various conditions?
A5: While specific data on Leu-Asn's stability under various conditions is limited in the provided research, it's important to consider that peptide stability can be influenced by factors such as temperature, pH, and the presence of enzymes or other reactive species.
Q6: Have computational methods been used to study Leu-Asn?
A6: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been employed to investigate the binding affinities of HIV-1 protease inhibitors containing Leu-Asn and similar sequences. [] These studies provide valuable insights into the molecular interactions governing inhibitor binding and aid in the design of more potent compounds.
Q7: How do modifications to the structure of Leu-Asn impact its activity?
A7: Structural modifications, even subtle ones, can significantly alter the activity of peptides containing Leu-Asn. For instance, in a study on muscarinic toxins, a three-amino acid difference (Leu-Asn-His vs. Ile-Val-Pro) resulted in a substantial shift in subtype selectivity for muscarinic receptors. []
Q8: In what biological contexts has Leu-Asn been studied?
A8: Leu-Asn-containing peptides have been investigated in various biological contexts, including:
- Neurodegenerative Diseases: As a component of β-secretase inhibitory peptides, Leu-Asn shows promise in Alzheimer's disease research. []
- Hormonal Regulation: Leu-Asn is found in insect adipokinetic hormones, which regulate energy metabolism during flight. [, , ]
- Immune Response: Leu-Asn is present in peptides derived from bovine lactoferrin, which exhibits antibacterial activity. []
- Viral Infections: Leu-Asn-containing peptides have been explored as potential inhibitors of HIV-1 protease, a crucial enzyme for viral replication. [, ]
Q9: Are there other peptides with similar sequences to Leu-Asn that exhibit biological activity?
A9: Yes, numerous peptides containing the Leu-Asn sequence or similar motifs exhibit biological activity. These include:
- Speract: A decapeptide found in sea urchin eggs that plays a role in sperm chemotaxis and activation. [, ]
- Allatostatins: Nonapeptides found in crickets that inhibit juvenile hormone synthesis. []
- Vasodilatory Peptides: Some egg white-derived peptides containing Leu-Asn exhibit endothelium-dependent vasorelaxation in rat arteries. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















